molecular formula C13H20N2 B15300239 n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine

n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine

Cat. No.: B15300239
M. Wt: 204.31 g/mol
InChI Key: OEFIXVXBYVWCCP-UHFFFAOYSA-N
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Description

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is a tertiary amine derivative featuring a benzene-1,4-diamine backbone substituted with a cyclopropylethyl group at the N1 position and dimethyl groups at the N4 position. Its structural uniqueness lies in the cyclopropylethyl moiety, which may confer steric and electronic effects distinct from linear alkyl or aromatic substituents commonly seen in related compounds .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C13H20N2/c1-10(11-4-5-11)14-12-6-8-13(9-7-12)15(2)3/h6-11,14H,4-5H2,1-3H3

InChI Key

OEFIXVXBYVWCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and amine functionalities play a crucial role in binding to these targets, influencing their activity and resulting in desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzene-1,4-diamine Derivatives

Structural Variations and Substituent Effects

The benzene-1,4-diamine scaffold is highly versatile, with modifications at the N1 and N4 positions significantly altering chemical, biological, and material properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Benzene-1,4-diamine Derivatives
Compound Name N1 Substituent N4 Substituent Molecular Weight Key Features Reference
Target Compound 1-Cyclopropylethyl N4,N4-dimethyl Not reported Cyclopropane ring introduces steric hindrance; tertiary amine
Compound 1 () 6-Chloro-2-methoxyacridin-9-yl N4,N4-dimethyl 378.0 Acridine core; anti-prion activity
SI78 () (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl N4,N4-dimethyl ~369.2 Fluorinated pyrazole; synthesized via reductive amination
DPA-TRZ () 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl N4,N4-diphenyl Not reported Triazine acceptor; 100% photoluminescence quantum yield (PLQY)
6PPD () 4-Methylpentan-2-yl Phenyl Not reported Industrial rubber antioxidant; market data available

Key Observations :

  • The cyclopropylethyl group in the target compound is rare compared to bulkier aromatic (e.g., acridine in Compound 1) or fluorinated substituents (e.g., SI78). Cyclopropane’s ring strain and sp³ hybridization may enhance rigidity and influence binding interactions in biological systems.

Insights :

  • High yields (e.g., 70% for Compound 1) are achieved with stable intermediates like acridine, whereas reductive amination (SI78) or multi-step condensations (Compound 21) show moderate efficiency.
  • The target compound’s synthesis remains undocumented, but cyclopropane-containing reagents (e.g., cyclopropylethyl halides) might be required, posing challenges in stereochemical control.

Physicochemical and Functional Properties

Analysis :

  • Biological activity : Compound 1 and analogs () exhibit anti-prion and neuroprotective effects, likely due to aromatic planar structures interacting with biomolecules. The target compound’s cyclopropane group could modulate lipophilicity and blood-brain barrier penetration.

Biological Activity

N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is an organic compound characterized by its unique structural features, including a cyclopropyl group and two amine functionalities on a dimethyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.

PropertyValue
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine
InChI Key OEFIXVXBYVWCCP-UHFFFAOYSA-N
Canonical SMILES CC(C1CC1)NC2=CC=C(C=C2)N(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity, while the amine groups facilitate interactions with biological macromolecules. This can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentration ranges for potential therapeutic use.

Comparative Analysis with Related Compounds

To evaluate the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropyl group, dimethyl aminesAnticancer, Antimicrobial
N-(2-cyanoethyl)-N4,N4-bis(phenylmethyl)-1,4-benzenediamineNo cyclopropyl groupLimited anticancer effects
N-phenyl-2-(pyrrolidin-1-yl)acetamideDifferent substituentsNeuroprotective properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine, and how can reaction yields be improved?

  • Methodology : The compound’s synthesis likely involves multi-step alkylation or reductive amination, as seen in structurally similar diamines (e.g., N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine). Key steps include cyclopropane functionalization and dimethylation of the aromatic amine. Optimization can be achieved via:

  • Temperature control (e.g., 0–5°C for cyclopropane stability) .
  • Catalytic systems (e.g., Pd/C for hydrogenation or NaBH4 for selective reduction) .
  • Purification via column chromatography or recrystallization to isolate isomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and dimethylamine groups (δ 2.8–3.2 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation and impurity profiling .
  • IR : Detection of N-H stretches (~3300 cm<sup>-1</sup>) and aromatic C=C bonds (~1600 cm<sup>-1</sup>) .

Q. How does the cyclopropylethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The cyclopropane ring introduces steric hindrance and electronic effects. Comparative studies with N1-sec-butyl-p-phenylenediamine (CAS 10029-30-8) show:

  • Slower reaction kinetics in SN<sup>2</sup> mechanisms due to steric bulk .
  • Enhanced stability in acidic conditions compared to aliphatic analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response assays : Validate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) using MIC (Minimum Inhibitory Concentration) testing .
  • Structural analogs : Compare with N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (CAS 29344-76-1) to isolate substituent effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in cytotoxicity studies .

Q. How can computational modeling predict the compound’s interaction with kinase targets (e.g., CK1/IRAK1)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model binding to CK1’s ATP-binding pocket, leveraging data from N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)cyclohexane-1,4-diamine derivatives .
  • MD simulations : Analyze stability of hydrogen bonds between the cyclopropylethyl group and kinase residues (e.g., Lys38) .

Q. What are the structure-activity relationships (SAR) for modifying the cyclopropylethyl group to enhance therapeutic efficacy?

  • Methodology :

  • Isosteric replacement : Substitute cyclopropane with bicyclo[1.1.1]pentane to reduce metabolic degradation .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3) to the benzene ring, as seen in N1,N1-diethyl-2-(trifluoromethyl)benzene-1,4-diamine .
  • Pharmacokinetic profiling : Assess logP and plasma protein binding via HPLC and equilibrium dialysis .

Q. How does the compound’s electronic configuration affect its nonlinear optical (NLO) properties?

  • Methodology :

  • DFT calculations : Compute hyperpolarizability (β) using Gaussian09 with B3LYP/6-311G(d,p) basis set, referencing N1-(4-(dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine (NDP) .
  • UV-Vis spectroscopy : Compare charge-transfer bands (λmax 350–450 nm) to confirm donor-acceptor interactions .

Notes

  • For synthetic protocols, prioritize PubChem and peer-reviewed methodologies .
  • Advanced queries should integrate computational and experimental data to address contradictions .

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